molecular formula C10H15ClN2OS B8366506 2-(Piperidin-4-ylsulfinyl)pyridine hydrochloride

2-(Piperidin-4-ylsulfinyl)pyridine hydrochloride

Cat. No. B8366506
M. Wt: 246.76 g/mol
InChI Key: CMGHIMHULHAFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-ylsulfinyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2OS and its molecular weight is 246.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-4-ylsulfinyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-ylsulfinyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Piperidin-4-ylsulfinyl)pyridine hydrochloride

Molecular Formula

C10H15ClN2OS

Molecular Weight

246.76 g/mol

IUPAC Name

2-piperidin-4-ylsulfinylpyridine;hydrochloride

InChI

InChI=1S/C10H14N2OS.ClH/c13-14(9-4-7-11-8-5-9)10-3-1-2-6-12-10;/h1-3,6,9,11H,4-5,7-8H2;1H

InChI Key

CMGHIMHULHAFED-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)C2=CC=CC=N2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

m-Chloroperbenzoic acid (0.77 g) was added to an ice-cooled solution of 4-[(2-pyridyl)thio]piperidine dihydrochloride (1.0 g) in water (20 ml) and the mixture was stirred at the same temperature for 7.5 hours. After additional m-chloroperbenzoic acid (0.07 g) and water (5 ml) were added, the mixture was stirred at the same temperature for 1 hour, adjusted to alkaline pH with sodium hydroxide solution, and extracted several times with chloroform. The extracts were combined, dried over magnesium sulfate, and concentrated in vacuo. The oily residue was dissolved in chloroform. The solution was treated with ethanolic hydrochloric acid and concentrated in vacuo. The crystalline residue was washed with isopropanol to give 4-[(2-pyridyl)sulfinyl]piperidine hydrochloride (0.70 g).
Quantity
0.77 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.07 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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